N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide - 2034325-84-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-2955466
CAS Number: 2034325-84-1
Molecular Formula: C11H12N8O2
Molecular Weight: 288.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a potent inhibitor of the c-MET receptor tyrosine kinase, initially developed as a potential anti-cancer drug. [] While exhibiting promising activity, SGX523 demonstrated species-dependent toxicity, notably renal complications in humans attributed to crystal deposits. [] Further investigation revealed that SGX523 undergoes species-specific metabolism, primarily by aldehyde oxidase (AO) in monkeys and humans. [] This metabolic pathway leads to the formation of a metabolite, M11, with significantly lower solubility, potentially explaining the observed renal issues. []

Relevance: Although SGX523 differs significantly in overall structure from N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, the shared presence of the [, , ]triazolo[4,3-b]pyridazine core highlights a structural link. This connection suggests potential shared chemical properties or reactivity patterns. Moreover, the study of SGX523 emphasizes the importance of understanding metabolic pathways and species-specific differences in drug development, a crucial consideration for any compound containing the [, , ]triazolo[4,3-b]pyridazine moiety, including N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a key metabolite of SGX523, formed through the action of aldehyde oxidase, primarily in monkeys and humans. [] This metabolite exhibits significantly reduced solubility compared to the parent compound, SGX523. [] The formation and accumulation of M11 are implicated in the renal toxicity observed in clinical trials of SGX523. [] This case highlights the importance of considering metabolic products and their physicochemical properties during drug development.

Relevance: While not structurally identical to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, M11 shares the crucial [, , ]triazolo[4,3-b]pyridazine core structure. The identification of M11 as a significantly less soluble metabolite of SGX523 emphasizes the need to assess the metabolic fate of any compound containing this core structure, including N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. Understanding potential metabolic transformations of this core is essential for predicting potential toxicity and interpreting biological activity.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Designed as a potential improvement upon Compound 1, Compound 2 aimed to reduce bioactivation by introducing a metabolic soft spot in the form of a naphthyridine ring alkoxy substituent. [] While the primary metabolic transformation did shift towards this introduced group, Compound 2 still exhibited glutathione conjugation of the isothiazole ring, albeit at a reduced rate. [] Covalent binding to proteins was also observed, indicating continued bioactivation. []

Relevance: Both Compound 2 and N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide belong to the same chemical series characterized by the presence of the [, , ]triazolo[4,3-b]pyridazine system. [] While Compound 2 retains the potentially liable isothiazole ring, its development and subsequent metabolic profiling provide valuable insights. The observation that introducing a metabolic soft spot did not entirely eliminate the bioactivation of the isothiazole highlights the persistent challenge of mitigating metabolic liabilities. This information is crucial when considering the development of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, underlining the need for thorough metabolic profiling and potential structural modifications to address potential toxicity concerns.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: These compounds, synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)aniline, were investigated for their antimicrobial activity. [] Preliminary evaluations demonstrated good to moderate activity against various microorganisms, indicating their potential as lead compounds for antimicrobial drug development.

Relevance: This group of compounds exhibits a direct structural link to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, sharing the central [, , ]triazolo[4,3-b]pyridazine moiety. [] The difference lies in the substitution pattern on this core. While N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a methoxy group at the 6-position and a substituted methyl group at the 3-position, these derivatives have a methyl group at the 6-position and a substituted phenyl ring at the 3-position. Despite these differences, the shared core structure suggests that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide might exhibit antimicrobial properties, prompting further investigation into this possibility.

3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine Derivatives

Compound Description: This series of compounds, synthesized from substituted triazoles, was designed and synthesized as potential antibacterial agents. [] Their structures incorporate a triazolothiadiazine ring system, reflecting a focus on exploring heterocyclic frameworks for antibacterial activity.

Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, these derivatives highlight the broader research context of utilizing heterocyclic systems, particularly those incorporating triazole rings, for developing antimicrobial agents. [] This connection suggests a potential application for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in the field of antimicrobial research, considering its own triazole-containing structure.

Properties

CAS Number

2034325-84-1

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyltriazole-4-carboxamide

Molecular Formula

C11H12N8O2

Molecular Weight

288.271

InChI

InChI=1S/C11H12N8O2/c1-18-6-7(13-17-18)11(20)12-5-9-15-14-8-3-4-10(21-2)16-19(8)9/h3-4,6H,5H2,1-2H3,(H,12,20)

InChI Key

IGCJNOCHBWCCNC-UHFFFAOYSA-N

SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.